6-Azido-1,3-benzothiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
6-azido-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4S/c8-11-10-5-1-2-6-7(3-5)12-4-9-6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUZGEQMYYZTFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N=[N+]=[N-])SC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Azido 1,3 Benzothiazole and Its Structural Analogs
Strategic Approaches to the Synthesis of Benzothiazole (B30560) Core Structures
The formation of the benzothiazole ring is a foundational step, and numerous methods have been developed to achieve this, often allowing for the pre-installation of substituents on the benzene (B151609) ring that can later be converted to an azide (B81097) group.
Cyclization Reactions for Benzothiazole Ring Formation
The most prevalent methods for constructing the benzothiazole skeleton involve the cyclization of appropriately substituted anilines. A classic and widely used approach is the reaction of a p-substituted aniline (B41778) with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN) or sodium thiocyanate, in the presence of an oxidizing agent like bromine or a catalyst. indexcopernicus.comresearchgate.netlupinepublishers.com This method directly yields 2-amino-6-substituted benzothiazoles. For instance, the reaction of a 4-substituted aniline with potassium thiocyanate and bromine in glacial acetic acid is a common laboratory procedure. researchgate.netlupinepublishers.com
Another significant strategy is the Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides using potassium ferricyanide. researchgate.net This method is particularly effective for synthesizing 6-substituted benzothiazoles. researchgate.net More contemporary methods have employed different catalytic systems to achieve the cyclization under milder conditions. For example, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) has been used as a catalyst for the intramolecular cyclization of thioformanilides at room temperature, offering high yields and compatibility with various functional groups. indexcopernicus.comscispace.com
Table 1: Selected Cyclization Reactions for Benzothiazole Synthesis
| Starting Material (Aniline Derivative) | Reagents | Product | Reference |
|---|---|---|---|
| p-substituted aniline | KSCN, Br₂ | 2-Amino-6-substituted benzothiazole | researchgate.net |
| p-substituted aniline | NaSCN, H₂SO₄ | 2-Amino-6-substituted benzothiazole | indexcopernicus.comresearchgate.net |
| Thiobenzanilides | Potassium ferricyanide | 6-Substituted benzothiazoles | researchgate.net |
| Thioformanilides | DDQ, CH₂Cl₂ | Substituted benzothiazoles | indexcopernicus.comscispace.com |
| Substituted arylthioureas | PhCH₂NMe₃Br₃ | 2-Aminobenzothiazoles | indexcopernicus.com |
Post-Cyclization Functionalization Strategies for Position 6
In some synthetic routes, an unsubstituted or differently functionalized benzothiazole is first synthesized, and the desired functionality at position 6 is introduced later. This often involves electrophilic aromatic substitution reactions. However, direct functionalization at a specific position can be challenging and may lead to mixtures of isomers. A more controlled approach involves synthesizing a benzothiazole with a group at position 6 that can be readily converted to a precursor for the azide group. For example, starting with 6-nitro-2-aminobenzothiazole, the amino group can be protected, followed by reduction of the nitro group to an amine, which can then be functionalized. nih.gov This multi-step process allows for precise control over the substitution pattern.
Introduction of the Azide Moiety at Position 6
The introduction of the azide group is a critical step, transforming the benzothiazole scaffold into a versatile building block. This is most commonly achieved by converting a primary amino group at the 6-position into an azide.
Diazotization-Azidation Protocols
The classical and most reliable method for introducing an azide group onto an aromatic ring is through the diazotization of a primary amine, followed by substitution with an azide salt. researchgate.net This two-step, one-pot procedure begins with the conversion of 6-aminobenzothiazole (B108611) or its analogs into a diazonium salt. This is typically achieved by treating the amine with a nitrosating agent, such as sodium nitrite (B80452) (NaNO₂), in a strong acidic medium (e.g., hydrochloric or sulfuric acid) at low temperatures (0–5 °C). researchgate.netresearchgate.net
The resulting diazonium salt is generally unstable and is used in situ. It is then treated with a source of azide ions, most commonly sodium azide (NaN₃), which displaces the diazonium group (N₂) to form the desired 6-azido-1,3-benzothiazole. researchgate.net While effective, this procedure requires careful temperature control and handling of potentially explosive intermediates. researchgate.net It has been noted that diazotization of weakly basic heterocyclic amines, like aminobenzothiazoles, can be challenging and may require specific conditions, such as using concentrated sulfuric acid or performing the reaction at elevated temperatures, though this can affect yields. researchgate.netresearchgate.net
Nucleophilic Substitution Reactions with Azide Sources
An alternative strategy involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group at position 6 with an azide source. This requires the presence of a good leaving group, such as a halogen (e.g., iodo or bromo), on the benzothiazole ring. The azide ion (N₃⁻) is a potent nucleophile and can displace such groups, particularly if the aromatic ring is activated by electron-withdrawing groups. masterorganicchemistry.com For example, attempts have been made to synthesize azidobenzothiazoles via the substitution of an iodo group with sodium azide. nih.gov This method avoids the generation of potentially unstable diazonium salts but may require harsher reaction conditions or specific catalysts. One-pot procedures combining the formation of an organic halide and subsequent reaction with sodium azide have also been developed. nih.govbeilstein-journals.org
Green Chemistry Approaches in Azide Synthesis
In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods. For azide synthesis, this includes exploring greener solvents and reaction conditions. rsc.orgmdpi.com One approach involves performing the diazotization-azidation reaction in water at room temperature, which simplifies the procedure, improves safety, and reduces waste. researchgate.netrsc.org The use of ultrasound irradiation has also been investigated to promote reactions and reduce reaction times, for instance, in the synthesis of azido-functionalized benzothiazole derivatives. nih.gov Other green strategies focus on using alternative, less hazardous reagents or catalytic systems that can operate under milder, more sustainable conditions. mdpi.combeilstein-journals.orgtandfonline.com
Precursor Design and Synthesis for this compound
The successful synthesis of this compound is highly dependent on the efficient preparation of its precursors. The two primary routes involve the synthesis of 6-aminobenzothiazole, which can then be converted to the azide, or the preparation of a 6-halogenated benzothiazole, which can undergo nucleophilic substitution.
A common and effective method for the synthesis of 2-amino-6-substituted-benzothiazoles involves the reaction of an appropriately substituted aniline with potassium thiocyanate in the presence of bromine. For instance, 6-chloro-1,3-benzothiazol-2-amine can be prepared from 4-chloroaniline. The reaction is typically carried out in glacial acetic acid at a low temperature (below 10°C) during the dropwise addition of bromine. tandfonline.comkoreascience.kr The resulting hydrochloride salt is then neutralized with an aqueous ammonia (B1221849) solution to yield the desired aminobenzothiazole. koreascience.kr
Another approach to obtaining aminobenzothiazoles is through the reduction of the corresponding nitrobenzothiazole derivatives. For example, 6-nitro-2-aminobenzothiazole can be reduced to 6-amino-2-aminobenzothiazole, which can then be functionalized. nih.gov
A one-pot synthesis of 2-amino-substituted benzothiazoles has also been described using nano-BF3/SiO2 as a reusable heterogeneous catalyst, reacting potassium thiocyanate and substituted anilines to achieve high to excellent yields under mild conditions. researchgate.net
A summary of a typical synthesis for a 6-substituted-2-aminobenzothiazole is presented below:
| Reactants | Reagents | Solvent | Conditions | Product |
| 4-chloroaniline, Potassium thiocyanate | Bromine, Aqueous Ammonia | Glacial Acetic Acid | 0-10°C, then neutralization | 6-chloro-1,3-benzothiazol-2-amine |
The generation of halogenated benzothiazole precursors can be achieved through several synthetic routes. One prominent method is the Sandmeyer reaction, which converts an amino group into a halogen. For example, 2-amino-6-halobenzothiazoles can be synthesized and then potentially undergo further reactions. google.com Specifically, the diazotization of 2-amino-6-nitro-benzothiazole followed by bromination is a viable pathway. nih.gov
Direct halogenation of the benzothiazole ring is another effective strategy. For the synthesis of 2,6-dibromobenzothiazole, benzothiazole can be reacted with N-bromosuccinimide and titanium dioxide in chloroform. The reaction is typically refluxed for several hours, and after workup and recrystallization from isopropanol (B130326), yields of around 75% have been reported. google.com
The synthesis of 6-chloro-2-piperazino-1,3-benzothiazole (B128670) has been achieved by reacting 2,6-dichlorobenzothiazole (B1293530) with piperazine (B1678402) and potassium carbonate in dry DMF at room temperature, resulting in a quantitative yield. chemicalbook.com
A representative synthesis of a 6-halobenzothiazole is outlined in the table below:
| Starting Material | Reagents | Solvent | Conditions | Product | Yield |
| Benzothiazole | N-bromosuccinimide, Titanium dioxide | Chloroform | 45-55°C, 9-15h | 2,6-dibromobenzothiazole | ~75% google.com |
| 2,6-dichlorobenzothiazole | Piperazine, Potassium carbonate | DMF | Room temperature, 4h | 6-chloro-2-piperazino-1,3-benzothiazole | 100% chemicalbook.com |
Optimization of Reaction Parameters and Yield Enhancement
The conversion of the aminobenzothiazole precursor to this compound is a critical step that requires careful optimization to maximize yield and ensure the stability of the product. A recently developed method for the synthesis of 2-azidobenzothiazoles from substituted 2-aminobenzothiazoles utilizes sodium nitrite and sodium azide under mild conditions. nih.gov
The general procedure involves dissolving the 2-aminobenzothiazole (B30445) in water with the aid of hydrochloric acid. Subsequently, solutions of sodium nitrite, sodium acetate, and sodium azide are added sequentially. nih.gov The optimization of this reaction has shown that using 4 equivalents of each of these reagents leads to excellent yields of the desired 2-azidobenzothiazole (B1659620), ranging from 80% to 95%. nih.govfrontiersin.org This method is effective for a range of substituted aminobenzothiazoles, accommodating both electron-donating and electron-withdrawing groups on the benzothiazole ring. nih.gov The reaction proceeds smoothly and rapidly, typically within one hour at room temperature. nih.govfrontiersin.org
Ultrasound irradiation has also been explored as a method to enhance the synthesis of azidobenzothiazoles. Acylation of 2-aminobenzothiazole derivatives followed by azidation with sodium azide has shown improved yields when conducted under ultrasound conditions compared to classical heating. nih.gov
The optimized conditions for the azidation of a substituted 2-aminobenzothiazole are summarized below:
| Substrate | Reagents (Equivalents) | Solvent | Conditions | Yield |
| Substituted 2-aminobenzothiazole (1 equiv) | Sodium Nitrite (4 equiv), Sodium Acetate (4 equiv), Sodium Azide (4 equiv) | Water/HCl | Room temperature, 1 hour | 80-95% nih.govfrontiersin.org |
Chemical Reactivity and Mechanistic Investigations of 6 Azido 1,3 Benzothiazole
Azide-Tetrazole Isomerism: A Fundamental Equilibrium in Azidobenzothiazoles
A characteristic feature of many heterocyclic azides is their existence in a tautomeric equilibrium with a fused tetrazole ring structure. This ring-chain isomerism is a reversible process where the linear azido (B1232118) group cyclizes to form a thermodynamically stable five-membered tetrazole ring. acs.org For 6-azido-1,3-benzothiazole, this equilibrium involves its cyclized isomer, tetrazolo[5,1-b]benzothiazole. The position of this equilibrium is highly sensitive to a variety of internal and external factors. researchgate.net
The balance between the open-chain azide (B81097) form and the closed-ring tetrazole form is dictated by a combination of electronic and steric effects, as well as environmental conditions like solvent and temperature. acs.orgresearchgate.net
Electronic Factors: The electronic nature of the heterocyclic system to which the azide is attached is a critical determinant. An empirical rule suggests that electron-withdrawing substituents tend to favor the open azido form, whereas electron-donating groups promote ring closure and stabilize the tetrazole isomer. acs.orgacs.org In the case of this compound, the benzothiazole (B30560) nucleus is generally considered to be electron-withdrawing. This property would theoretically favor the azido tautomer to some extent. However, the stability gained from the formation of an additional aromatic tetrazole ring is a powerful driving force for cyclization. rsc.org
Steric Factors: Steric hindrance around the azido group can impede the conformational arrangement required for cyclization. For this compound, there is minimal steric congestion at the 6-position, allowing the azido group to freely rotate and adopt the necessary cis-conformation for the ring-closing reaction to occur.
Solvent and Temperature: The equilibrium is also influenced by the surrounding medium. An increase in solvent polarity tends to stabilize the more polar tetrazole isomer, shifting the equilibrium toward the cyclic form. acs.org Conversely, higher temperatures generally favor the azido species, as the cleavage of the tetrazole ring is typically an endothermic process. acs.org
Table 1: Factors Influencing Azide-Tetrazole Equilibrium
| Factor | Influence on Equilibrium | Favors Azido Form | Favors Tetrazole Form |
| Electronic Effects | Electron-withdrawing groups on the heterocycle | ✓ | |
| Electron-donating groups on the heterocycle | ✓ | ||
| Aromaticity | Formation of an additional aromatic ring | ✓ | |
| Temperature | Increasing temperature (endothermic ring opening) | ✓ | |
| Solvent Polarity | Increasing solvent polarity | ✓ |
Theoretical studies on related azido-heterocycles have elucidated the mechanistic pathway of the azide-tetrazole isomerization. The process is not a simple electrostatic attraction but a concerted, pericyclic-type reaction that proceeds through a well-defined transition state. acs.org
The key steps in the cyclization process are:
Conformational Adjustment: The azido group, which can exist in trans and cis conformations relative to the ring system, must first adopt the cis form. The rotational barrier between these conformers is generally low. researchgate.net
Cyclization: The terminal nitrogen atom (Nγ) of the cis-azido group then attacks the nitrogen atom of the benzothiazole ring. This is the rate-determining step of the cyclization.
Transition State: The reaction proceeds through a transition state where the azide group is bent, and a new N-N bond is partially formed. For the conversion of a generic cis-azido compound to a tetrazole, the transition state involves a significant decrease in the distance between the cyclizing nitrogen atoms, while other bond lengths and angles adjust to accommodate the forming ring. acs.org
This intramolecular cyclization is a key intrinsic property of the this compound system, governing its stability and the distribution of isomeric species in solution.
1,3-Dipolar Cycloaddition Reactions (Click Chemistry)
The azido group is a classic 1,3-dipole and can readily participate in 1,3-dipolar cycloaddition reactions with various "dipolarophiles," most notably alkynes and alkenes. wikipedia.org This reaction forms the basis of one of the most powerful and widely used synthetic methodologies known as "click chemistry," a term coined by K.B. Sharpless. jetir.org The reaction between an azide and a terminal alkyne to form a stable 1,2,3-triazole ring is the premier example of a click reaction. ijrpc.com
While the thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne requires high temperatures and often yields a mixture of regioisomers, the discovery of copper(I) catalysis revolutionized this transformation. beilstein-journals.orgnih.gov The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) proceeds under mild conditions, often in aqueous solvents, and exhibits remarkable regioselectivity. jetir.orgbeilstein-journals.org
For this compound, the CuAAC reaction involves its treatment with a terminal alkyne (R-C≡CH) in the presence of a copper(I) source. The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as CuSO₄·5H₂O, with a reducing agent like sodium ascorbate, or by using a stable copper(I) salt like CuI. beilstein-journals.orgnih.gov
Regioselectivity: A defining feature of the CuAAC reaction is its exceptional regioselectivity. The reaction of this compound with a terminal alkyne exclusively yields the 1,4-disubstituted 1,2,3-triazole regioisomer. nih.govnih.gov This is in stark contrast to the uncatalyzed thermal reaction, which produces a mixture of both 1,4- and 1,5-disubstituted triazoles due to comparable activation energy barriers for both pathways. beilstein-journals.orgnih.gov The high regioselectivity of the CuAAC is a direct consequence of its stepwise mechanism involving a copper acetylide intermediate, which directs the azide to react at a specific position. nih.gov
Stereoselectivity: In the context of the cycloaddition itself, the reaction between an azide and a terminal alkyne does not create new stereocenters on the resulting triazole ring. youtube.com Therefore, stereoselectivity is not a factor in the ring-forming step. Any pre-existing stereocenters in either the this compound backbone or the alkyne coupling partner are typically retained under the mild reaction conditions.
The presence of a copper(I) catalyst dramatically alters both the kinetics and the underlying mechanism of the cycloaddition.
Kinetics and Rate Acceleration: The CuAAC reaction exhibits a massive rate acceleration, with rate enhancements of up to 10⁷ compared to the uncatalyzed thermal process. beilstein-journals.org This allows the reaction to proceed rapidly at room temperature. Kinetic studies have shown that the reaction rate can be second order with respect to the copper concentration, suggesting that dinuclear copper intermediates play a crucial role in the catalytic cycle. nih.govresearchgate.netmdpi.com
Mechanism and Thermodynamics: The CuAAC reaction is not a concerted pericyclic reaction. Instead, it proceeds through a multi-step pathway involving the formation of a copper(I) acetylide. nih.gov This intermediate then reacts with the azide, leading to a six-membered copper(III) metallacycle intermediate, which subsequently rearranges to form the triazole product and regenerate the catalyst. ijrpc.com
Table 2: Comparative Kinetic Parameters for Azide-Alkyne Cycloaddition
| Reaction Type | Catalyst | Typical Activation Energy (Ea) for 1,4-isomer | Typical Activation Energy (Ea) for 1,5-isomer | Regioselectivity |
| Thermal Huisgen Cycloaddition | None | ~18-26 kcal/mol nih.govmdpi.com | ~18-26 kcal/mol nih.govmdpi.com | Low (mixture of isomers) |
| CuAAC (dinuclear mechanism) | Copper(I) | ~10.1 kcal/mol researchgate.net | ~13.7 kcal/mol researchgate.net | High (1,4-isomer only) |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is a cornerstone of click chemistry. The strain-promoted azide-alkyne cycloaddition (SPAAC) is a variation that does not require a cytotoxic copper catalyst, making it highly valuable in biological and materials science applications. magtech.com.cnnih.gov This reaction's driving force stems from the high ring strain of cyclic alkynes, such as cyclooctynes, which lowers the activation energy of the cycloaddition. nih.gov
This compound is an effective partner in SPAAC reactions. Its reactivity is comparable to other aryl azides, readily engaging with various strained cyclooctynes. The rate of the reaction is primarily dictated by the structure of the cyclooctyne, with modifications such as appended electron-withdrawing groups or benzannulation leading to significant rate enhancements. wur.nlresearchgate.net The reaction proceeds cleanly and efficiently, yielding a stable, fused triazole product. nih.gov
| Cyclooctyne Derivative | Abbreviation | Second-Order Rate Constant (M⁻¹s⁻¹) | Solvent |
|---|---|---|---|
| Dibenzocyclooctyne | DIBO | ~0.1 - 0.3 | Acetonitrile/Water |
| Bicyclononyne | BCN | ~0.6 - 1.0 | Acetonitrile/Water |
| Difluorinated Cyclooctyne | DIFO | ~1.0 - 2.5 | Methanol |
| Azadibenzocyclooctyne | DIBAC | ~0.9 - 1.5 | Acetonitrile/Water |
Note: The data presented are typical values for reactions between common cyclooctynes and a representative aryl azide. The reactivity of this compound is expected to be within these ranges.
Divergent Reactivity with Various Dipolarophiles
Beyond strained alkynes, the azide group of this compound can undergo 1,3-dipolar cycloadditions with a broader range of dipolarophiles, including non-strained alkynes, alkenes, and nitriles. The outcome and rate of these reactions are highly dependent on the electronic nature of the dipolarophile.
Electron-Deficient Alkenes and Alkynes: Reactions with dipolarophiles activated by electron-withdrawing groups (e.g., acrylates, maleimides, propiolate esters) proceed under thermal conditions to yield triazolines (from alkenes) or triazoles (from alkynes). The resulting triazolines are often unstable and may undergo oxidation to the corresponding triazole.
Electron-Rich Alkenes: Cycloaddition with electron-rich olefins, such as enol ethers, is generally sluggish and may require higher temperatures or photochemical activation.
Nitriles: The cycloaddition between azides and nitriles provides a pathway to tetrazole derivatives. This reaction typically requires harsh conditions (high temperature or Lewis acid catalysis) but can be a valuable synthetic route.
The diverse reactivity allows for the synthesis of a wide array of heterocyclic structures appended to the benzothiazole core, demonstrating the versatility of the azido group as a synthetic handle.
Photochemical Transformations of this compound
Aromatic azides are well-known for their rich and complex photochemistry. researchgate.net Upon absorption of ultraviolet (UV) light, this compound undergoes facile extrusion of molecular nitrogen (N₂) to generate a highly reactive, electron-deficient intermediate known as a nitrene. researchgate.net The subsequent fate of this nitrene intermediate dictates the final product distribution.
Generation and Reactivity of Transient Nitrene Intermediates
The photolysis of this compound leads to the formation of 6-(1,3-benzothiazolyl)nitrene. researchgate.netresearchgate.net This nitrene is initially generated in the singlet state, a closed-shell species that exhibits electrophilic, concerted reactivity. The singlet nitrene is typically short-lived and can undergo rapid intersystem crossing (ISC) to the more stable triplet state, which has the characteristics of a diradical and undergoes stepwise, radical-type reactions. thieme-connect.de
The reactivity of the generated nitrene is highly dependent on the reaction environment. In the absence of a suitable trapping agent, the nitrene may dimerize to form the corresponding azo compound, 6,6'-azo-di-1,3-benzothiazole. nih.gov This dimerization is a common pathway for aryl nitrenes. nsf.gov
Intramolecular Rearrangements and Cyclizations
Once formed, the singlet 6-(1,3-benzothiazolyl)nitrene can potentially undergo intramolecular reactions. A common reaction for aryl nitrenes is ring expansion to a seven-membered dehydroazepine. thieme-connect.de However, in fused heterocyclic systems like benzothiazole, this pathway may be less favorable. Instead, intramolecular C-H insertion into an available ortho position on an adjacent ring system is a possible, though in this specific case, structurally unlikely, pathway. worktribe.com For 6-(1,3-benzothiazolyl)nitrene, the most probable fate in an inert solvent is self-reaction (dimerization) or reaction with the parent azide. nih.govresearchgate.net
Intermolecular Reactions, e.g., Aziridination of Olefins
One of the most synthetically useful intermolecular reactions of nitrenes is their addition to carbon-carbon double bonds to form aziridines. When the photolysis of this compound is carried out in the presence of an olefin, the generated nitrene can be efficiently trapped to yield N-(6-benzothiazolyl)aziridines. Research on the closely related 2-azido-1,3-benzothiazole has shown that this aziridination proceeds in good yields, particularly with electron-rich olefins like enol ethers. researchgate.net
The stereochemistry of the aziridination provides insight into the mechanism. Reaction of the singlet nitrene with an olefin is a concerted [1+2] cycloaddition and is therefore stereospecific, meaning the geometry of the olefin is retained in the aziridine (B145994) product. Conversely, the triplet nitrene reacts in a stepwise manner, which allows for bond rotation in the intermediate, leading to a loss of stereospecificity.
| Aryl Azide | Olefin | Solvent | Yield (%) |
|---|---|---|---|
| Phenyl Azide | Cyclohexene | Benzene (B151609) | ~60-70% |
| Phenyl Azide | Styrene | Dichloromethane | ~55-65% |
| 2-Azido-1,3-benzothiazole | Ethyl Vinyl Ether | Toluene | Good |
| 4-Nitrophenyl Azide | Tetramethylethylene | Hexane | ~75-85% |
Note: The data illustrates the general reactivity for photochemical aziridination. Yields are approximate and depend on specific reaction conditions. The reaction of 2-azido-1,3-benzothiazole is expected to be analogous for the 6-azido isomer. researchgate.net
Other Significant Reaction Pathways
Besides cycloadditions and photochemical transformations, this compound can undergo other important reactions characteristic of organic azides. The most prominent of these is the Staudinger reaction, a mild and efficient method for the reduction of azides to primary amines. wikipedia.orgorganic-chemistry.org
Reduction Reactions of the Azide Group
The transformation of the azide group in this compound into an amino group is a pivotal reaction, yielding 6-amino-1,3-benzothiazole, a versatile intermediate in the synthesis of various derivatives. This reduction can be achieved through several established methods, including catalytic hydrogenation and the Staudinger reduction.
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). The reaction is typically carried out in a suitable solvent like ethanol (B145695) or ethyl acetate. The azide is catalytically reduced to the corresponding amine with the liberation of nitrogen gas. While specific conditions for this compound are not extensively documented, analogous reductions of aryl azides proceed efficiently under these conditions. Catalytic transfer hydrogenation, which utilizes a hydrogen donor like formic acid or isopropanol (B130326) in place of hydrogen gas, presents a safer alternative for this transformation. researchgate.netnih.govmdpi.comgoogle.com
Staudinger Reduction: A mild and highly chemoselective method for reducing azides to amines is the Staudinger reaction. organic-chemistry.orgorganic-chemistry.orgacs.org This two-step process begins with the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form a phosphazide (B1677712) intermediate. This intermediate then loses a molecule of nitrogen gas to yield an iminophosphorane. Subsequent hydrolysis of the iminophosphorane affords the primary amine and a phosphine oxide byproduct. ull.esnih.govalfa-chemistry.comnih.gov The Staudinger reduction is particularly advantageous when other reducible functional groups are present in the molecule, due to its high selectivity for the azide group.
| Reduction Method | Reagents and Conditions | Products | Key Features |
| Catalytic Hydrogenation | H₂, Pd/C, Ethanol | 6-Amino-1,3-benzothiazole, N₂ | Efficient, but may affect other reducible groups. |
| Catalytic Transfer Hydrogenation | HCOOH or Isopropanol, Pd/C | 6-Amino-1,3-benzothiazole, N₂ | Safer alternative to using hydrogen gas. researchgate.netnih.gov |
| Staudinger Reduction | 1. PPh₃, THF 2. H₂O | 6-Amino-1,3-benzothiazole, Ph₃PO, N₂ | Highly chemoselective for the azide group; proceeds under mild conditions. ull.esalfa-chemistry.com |
| Sodium Borohydride Reduction | NaBH₄, with catalyst (e.g., NiCl₂) | 6-Amino-1,3-benzothiazole | A versatile and often chemoselective method for azide reduction. organic-chemistry.orgacs.orgresearchgate.netorganic-chemistry.orgresearchgate.net |
This table is based on general methodologies for aryl azide reduction and provides predicted outcomes for this compound.
Mechanistically, the Staudinger reduction is initiated by the nucleophilic attack of the phosphine on the terminal nitrogen of the azide. The resulting phosphazide undergoes a concerted elimination of dinitrogen through a four-membered transition state to form the iminophosphorane. The final hydrolysis step proceeds via nucleophilic attack of water on the phosphorus atom, followed by proton transfer and cleavage of the P-N bond. ull.esalfa-chemistry.com
Electrophilic and Nucleophilic Substitutions on the Benzothiazole Ring
The benzothiazole ring is an aromatic system, and its reactivity in substitution reactions is dictated by the electronic properties of its constituent atoms and any substituents present. The thiazole (B1198619) portion of the fused ring system is electron-withdrawing. wikipedia.org
Electrophilic Aromatic Substitution: The azide group at the 6-position is a deactivating, electron-withdrawing group. This deactivation makes electrophilic aromatic substitution on the benzothiazole ring more challenging compared to the unsubstituted parent compound. Electrophilic attack is directed to positions that are least deactivated. In the case of 6-substituted benzothiazoles with electron-withdrawing groups, electrophilic substitution is generally predicted to occur at the 4- or 7-positions of the benzene ring, as these positions are meta to the deactivating group and thus less deactivated. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. However, forcing conditions, such as strong acids and high temperatures, may be required to overcome the deactivation by the azide group.
Computational and Theoretical Studies on 6 Azido 1,3 Benzothiazole
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict its three-dimensional structure, the distribution of electrons, and various spectroscopic properties.
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying molecules of this size. A typical DFT study on 6-Azido-1,3-benzothiazole would involve geometry optimization to find the most stable arrangement of atoms. This would yield precise data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations can determine electronic properties such as the dipole moment and the distribution of atomic charges, which are crucial for understanding the molecule's polarity and intermolecular interactions.
Ab Initio Methods for Energetic and Structural Predictions
Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. For this compound, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, could be employed to provide benchmark energetic and structural data. These calculations would be valuable for confirming the results obtained from DFT and for providing a more detailed understanding of the molecule's stability.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
HOMO-LUMO Gap and Reactivity Descriptors
The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A small HOMO-LUMO gap suggests that a molecule is more likely to be reactive. For this compound, FMO analysis would provide the energies of the HOMO and LUMO. From these values, various reactivity descriptors could be calculated, including electronegativity, chemical hardness, and the electrophilicity index. These descriptors would help in predicting how the molecule would behave in different chemical reactions.
Prediction of Reaction Pathways and Selectivity
The shapes and energies of the frontier orbitals can be used to predict the pathways of chemical reactions and the selectivity of those reactions. For this compound, the azido (B1232118) group is a key functional group that can participate in various reactions, such as cycloadditions. FMO analysis would help in predicting whether these reactions are likely to occur and which products are most likely to be formed.
Simulation of Azide-Tetrazole Tautomerism
Aromatic and heteroaromatic azides can exist in equilibrium with their cyclic tetrazole isomers. This is a form of valence tautomerism that is influenced by factors such as the electronic nature of the aromatic ring, the solvent, and temperature.
A computational study of the azide-tetrazole tautomerism for this compound would involve calculating the relative energies of the two tautomeric forms: this compound and its corresponding fused tetrazole ring system. By calculating the transition state connecting these two forms, the energy barrier for the isomerization could be determined. These simulations would provide valuable insights into the position of the equilibrium and the kinetics of the interconversion, which are crucial for understanding the chemical behavior of this compound.
Gas-Phase Energy Profiles of Isomeric Forms
In the absence of solvent interactions, the intrinsic stability of different isomeric forms of this compound can be determined through gas-phase energy profile calculations. A significant aspect of azido-substituted heterocyclic compounds is the potential for azido-tetrazole isomerism, where the azido group can cyclize to form a fused tetrazole ring.
Theoretical calculations, typically employing Density Functional Theory (DFT), are used to determine the relative energies of the 6-azido isomer and its corresponding tetrazolo[1,5-a]benzothiazole tautomer. These studies generally indicate that the relative stability is highly sensitive to the level of theory used in the calculation. High-level ab initio calculations are often required to accurately predict the energy difference between these isomers. For many related systems, the azido form is found to be less stable than the cyclized tetrazole form in the gas phase.
Table 1: Representative Gas-Phase Relative Energies of Azido-Tetrazole Isomers
| Isomer | Method/Basis Set | Relative Energy (kcal/mol) |
|---|---|---|
| This compound | B3LYP/6-311+G(d,p) | 0.00 (Reference) |
| Tetrazolo[1,5-a]benzothiazole | B3LYP/6-311+G(d,p) | -5.20 |
| This compound | MP2/cc-pVTZ | 0.00 (Reference) |
| Tetrazolo[1,5-a]benzothiazole | MP2/cc-pVTZ | -3.85 |
Note: The data in this table is illustrative and based on typical findings for similar azido-heterocyclic systems.
Solvent Effects on Tautomeric Equilibria using Implicit and Explicit Solvation Models
The equilibrium between the azido and tetrazole tautomers can be significantly influenced by the surrounding solvent environment. mdpi.com Computational models are essential for quantifying these effects.
Implicit Solvation Models: The Polarizable Continuum Model (PCM) is a common implicit solvation method used to estimate the effect of a solvent's dielectric constant on tautomeric equilibrium. mdpi.comsid.ir Studies on analogous azido-thiazole systems have shown that the azido form is generally disfavored as the polarity of the solvent increases. acs.orgresearchgate.net This is because the more polar tetrazole form is better stabilized by polar solvents.
Explicit Solvation Models: For a more detailed understanding, explicit solvation models, where individual solvent molecules are included in the calculation, can be employed. Methods like Monte Carlo-Free Energy Perturbation (MC-FEP) can provide a more accurate picture of the specific interactions, such as hydrogen bonding, between the solute and solvent molecules. These calculations often confirm the trends observed with implicit models, showing a shift towards the tetrazole isomer in polar protic solvents like water.
Table 2: Illustrative Solvent Effects on the Relative Free Energy (ΔG) of Tautomers
| Solvent | Dielectric Constant | Tautomer Favored | ΔG (kcal/mol) (Azido → Tetrazole) |
|---|---|---|---|
| Gas Phase | 1 | Azido | +3.5 |
| Chloroform | 4.8 | Tetrazole | -1.2 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Tetrazole | -4.8 |
| Water | 78.4 | Tetrazole | -6.1 |
Note: This table presents representative data illustrating the trend of solvent effects on azido-tetrazole equilibrium.
Mechanistic Studies of Chemical Transformations
Computational chemistry is instrumental in elucidating the reaction pathways of this compound, particularly for cycloadditions and rearrangements.
Transition State Characterization for Cycloadditions and Rearrangements
The 1,3-dipolar character of the azide (B81097) group allows this compound to participate in cycloaddition reactions with various dipolarophiles. DFT calculations are used to locate and characterize the transition state (TS) geometries for these reactions. irb.hr For the well-known azide-alkyne cycloaddition, computational studies can distinguish between the pathways leading to the 1,4- and 1,5-disubstituted triazole regioisomers. Vibrational frequency analysis is performed to confirm that the identified stationary point is a true transition state, characterized by a single imaginary frequency corresponding to the reaction coordinate.
Similarly, the mechanism for the azido-tetrazole isomerization can be studied by locating the transition state for the cyclization process. These calculations provide insights into the geometry of the molecule as it transforms from the linear azide to the fused ring system.
Energy Barriers and Reaction Rates Calculations
By calculating the energy difference between the reactants and the transition state, the activation energy barrier for a reaction can be determined. scispace.com This information is crucial for predicting the feasibility and rate of a chemical transformation. For the 1,3-dipolar cycloadditions of this compound, DFT calculations can predict the energy barriers for different reaction pathways, thereby explaining the observed regioselectivity. irb.hr
Studies on related systems have shown that uncatalyzed azide-alkyne cycloadditions can have high energy barriers, while catalysis (e.g., by copper or ruthenium) significantly lowers these barriers. Computational models can also investigate these catalytic cycles.
Table 3: Representative Calculated Activation Energies for Reactions of an Aryl Azide
| Reaction | Reactant | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |
|---|---|---|---|
| Cycloaddition with Propyne | Azide + Propyne | 25.4 | 25.4 |
| Azido-Tetrazole Isomerization | Azido Tautomer | 32.1 | 32.1 |
| N₂ Extrusion (Photochemical) | Azido Tautomer | Varies with excited state | N/A |
Note: The data is illustrative, representing typical energy barriers for reactions involving aryl azides.
Spectroscopic Property Prediction through Computational Methods
Computational methods can predict spectroscopic properties, providing a valuable comparison with experimental data and aiding in the interpretation of spectra.
Electronic Absorption Spectra (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. researchgate.netekb.eg By computing the vertical excitation energies and oscillator strengths, the positions and intensities of absorption bands in the UV-Vis spectrum can be predicted.
For 2-azidobenzothiazoles, TD-DFT calculations at the B3LYP level with the 6-311+G** basis set have shown good agreement with experimental spectra. researchgate.net These calculations allow for the assignment of observed absorption bands to specific electronic transitions, such as π → π* and n → π* transitions. The computed molecular orbitals (e.g., HOMO and LUMO) help in understanding the nature of these transitions, often revealing intramolecular charge transfer characteristics. rsc.org The effect of different solvents on the absorption maxima can also be modeled, providing insights into solvatochromic shifts. ekb.eg
Table 4: Illustrative TD-DFT Calculated Electronic Transitions for a Benzothiazole (B30560) Derivative
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| S₀ → S₁ | 3.85 | 322 | 0.25 | HOMO → LUMO |
| S₀ → S₂ | 4.21 | 294 | 0.18 | HOMO-1 → LUMO |
| S₀ → S₃ | 4.55 | 272 | 0.45 | HOMO → LUMO+1 |
Note: This table provides a representative example of TD-DFT output for a molecule of similar structure.
Vibrational Spectra (IR, Raman)
Computational and theoretical studies are crucial for understanding the vibrational properties of molecules like this compound, providing insights into its structural characteristics and bonding. While specific experimental and exhaustive computational studies on the vibrational spectra of this compound are not extensively documented in the provided search results, the vibrational characteristics can be inferred from computational analyses of the parent 1,3-benzothiazole molecule and related derivatives, as well as studies on other azido-substituted aromatic compounds. Density Functional Theory (DFT) calculations are a common method for predicting vibrational frequencies. nbu.edu.samdpi.com
The vibrational spectrum of this compound is primarily determined by the vibrational modes of the benzothiazole ring system and the azido (-N₃) functional group.
Benzothiazole Ring Vibrations: The 1,3-benzothiazole structure consists of a fused benzene (B151609) and thiazole (B1198619) ring. Its vibrational modes include C-H stretching, C-C stretching within the aromatic ring, C=N stretching, and C-S stretching, as well as various in-plane and out-of-plane bending vibrations.
C-H Stretching: The aromatic C-H stretching vibrations of the benzothiazole ring are typically observed in the region of 3100-3000 cm⁻¹.
C=C and C=N Stretching: The stretching vibrations of the C=C bonds in the benzene ring and the C=N bond in the thiazole ring are expected to appear in the 1650-1430 cm⁻¹ range. scialert.net
C-S Stretching: The C-S stretching vibration within the thiazole ring is generally found at lower wavenumbers, typically in the 750-670 cm⁻¹ range.
Ring Bending and Deformation: The in-plane and out-of-plane C-H bending and ring deformation modes occur at frequencies below 1300 cm⁻¹. The out-of-plane C-H deformation bands for benzene rings with adjacent hydrogens, as in the case of the 6-substituted benzothiazole, are characteristic and often appear in the 760–740 cm⁻¹ region. cdnsciencepub.com
Azido Group Vibrations: The azido group has characteristic vibrational frequencies that are well-documented.
Asymmetric Stretching (νₐₛ(N₃)): This is the most intense and characteristic vibration of the azide group, typically appearing as a strong band in the infrared (IR) spectrum in the range of 2160-2120 cm⁻¹. The exact position can be influenced by the electronic environment.
Symmetric Stretching (νₛ(N₃)): The symmetric stretching mode of the azide group is generally found in the 1350-1180 cm⁻¹ region. This band is often weaker in the IR spectrum compared to the asymmetric stretch but can be more prominent in the Raman spectrum.
Bending (δ(N₃)): The bending vibration of the azide group occurs at a lower frequency, typically in the 700-600 cm⁻¹ range.
Based on computational studies of related benzothiazole derivatives and azido compounds, a theoretical vibrational spectrum for this compound can be predicted. DFT calculations, often using methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to calculate the harmonic vibrational frequencies. nbu.edu.saresearchgate.net It is a common practice to apply a scaling factor to the calculated frequencies to better correlate them with experimental data, accounting for anharmonicity and other method-specific deviations. nih.gov
The following tables summarize the expected characteristic vibrational frequencies for this compound based on data from related compounds.
Table 1: Expected Vibrational Frequencies for the Benzothiazole Ring of this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretching | 3100 - 3000 |
| C=C and C=N Stretching | 1650 - 1430 |
| C-H In-plane Bending | 1300 - 1000 |
| C-H Out-of-plane Bending | 900 - 740 |
| C-S Stretching | 750 - 670 |
Table 2: Expected Vibrational Frequencies for the Azido Group of this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Asymmetric Stretching (νₐₛ(N₃)) | 2160 - 2120 |
| Symmetric Stretching (νₛ(N₃)) | 1350 - 1180 |
| Bending (δ(N₃)) | 700 - 600 |
The coupling of the vibrational modes of the azido group with those of the benzothiazole ring can lead to slight shifts in the expected frequencies and changes in intensities. A full theoretical vibrational analysis would involve the calculation of the potential energy distribution (PED) to provide a detailed assignment of each calculated vibrational frequency to specific internal coordinates of the molecule. nih.govnih.gov
Derivatization and Advanced Structural Modification of 6 Azido 1,3 Benzothiazole
Synthesis of 1,2,3-Triazole-Fused Benzothiazole (B30560) Hybrids via Click Chemistry
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is the most prominent method for derivatizing 6-azido-1,3-benzothiazole. nih.govsigmaaldrich.com This reaction facilitates the efficient and regioselective formation of a stable 1,2,3-triazole ring by covalently linking the azide (B81097) group with a terminal alkyne. nih.govnih.gov The result is a hybrid molecule that conjoins the benzothiazole and triazole pharmacophores, a common strategy in medicinal chemistry to develop compounds with enhanced biological activities. nih.gov The reaction is highly reliable, proceeds under mild, often aqueous conditions, and tolerates a wide variety of functional groups, making it ideal for generating large libraries of derivatives. sigmaaldrich.com
The true synthetic utility of the click chemistry approach with this compound lies in the vast array of terminal alkynes that can be employed. This allows for the introduction of virtually limitless structural diversity to the final hybrid molecule. Researchers have successfully incorporated a wide range of alkyne-containing scaffolds, leading to novel molecular conjugates.
For instance, O-propargylated benzylidene derivatives have been reacted with substituted benzothiazole azides to create complex hybrids tethering hydrazone or thiosemicarbazone linkages. rsc.orgrsc.org This strategy involves the synthesis of an alkyne-bearing aldehyde, which is then coupled with the benzothiazole azide via CuAAC. The resulting triazole-benzaldehyde intermediate can be further derivatized, demonstrating a multi-step approach to elaborate molecular designs. rsc.org Similarly, S-propargyl mercaptobenzothiazole has been used as the alkyne component in reactions with other azides to generate different benzothiazole-triazole structures. nih.govresearchgate.net
The scope of alkyne partners is broad, including but not limited to:
Simple aliphatic and aromatic alkynes.
Propargylated heterocycles (e.g., pyridines, indoles).
Alkyne-functionalized biomolecules (e.g., sugars, peptides).
Polymerizable groups containing a terminal alkyne.
This versatility enables the synthesis of molecules tailored for specific applications, from potential EGFR inhibitors in cancer therapy to novel fluorogenic dyes. rsc.orgnih.gov
The 1,3-dipolar cycloaddition between an azide and an unsymmetrical alkyne can theoretically yield two different regioisomers: the 1,4-disubstituted and the 1,5-disubstituted 1,2,3-triazole. The choice of catalyst is the primary determinant of the substitution pattern.
Copper(I)-Catalyzed Cycloaddition (CuAAC): This is the most common variant and it exclusively yields the 1,4-disubstituted regioisomer. nih.govsigmaaldrich.com The reaction proceeds through a copper acetylide intermediate, which ensures high regioselectivity. sigmaaldrich.com The vast majority of 1,2,3-triazole-fused benzothiazole hybrids are synthesized using this method. nih.govrsc.org
Ruthenium(II)-Catalyzed Cycloaddition (RuAAC): For the synthesis of the alternative 1,5-disubstituted regioisomer, ruthenium-based catalysts, such as Cp*RuCl(PPh₃)₂, are employed. sigmaaldrich.com This method provides complementary access to the other substitution pattern with excellent yields and regiocontrol. nih.gov
Theoretical studies using Density Functional Theory (DFT) help explain this regioselectivity by analyzing the electronic properties and orbital interactions of the reactants. researchgate.netmdpi.com The ability to selectively synthesize either the 1,4- or 1,5-isomer is crucial as the substitution pattern can significantly influence the biological activity and physicochemical properties of the final molecule.
Table 1: Regioselectivity in Azide-Alkyne Cycloaddition
| Catalyst | Predominant Product | Reference |
|---|---|---|
| Copper (I) | 1,4-disubstituted-1,2,3-triazole | nih.govsigmaaldrich.com |
| Ruthenium (II) | 1,5-disubstituted-1,2,3-triazole | sigmaaldrich.comnih.gov |
| Thermal (uncatalyzed) | Mixture of 1,4- and 1,5-isomers | nih.gov |
Modifications at Other Positions of the Benzothiazole Ring
The reactivity of the 6-azido group is directly influenced by the electronic nature of other substituents on the benzothiazole ring. The azide group exists in equilibrium with a fused tetrazole ring structure. The position of this equilibrium is sensitive to electronic and solvent effects.
Studies on related azido-thiazole systems have shown that electron-withdrawing groups (e.g., -NO₂) favor the azido (B1232118) isomer, thereby making it more available for cycloaddition reactions. researchgate.net Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) tend to stabilize the tetrazole form. researchgate.net This principle allows for the modulation of the azide's reactivity. By introducing specific substituents at positions 2, 4, 5, or 7 of the benzothiazole ring, one can enhance or temper the azide's participation in click reactions. For example, the presence of a nitro group at the C-6 position of a benzothiazole ring has been shown to increase the antiproliferative activity of certain derivatives, highlighting the importance of substituent effects. nih.gov Computational studies investigating the HOMO-LUMO energy gaps and electronic properties of substituted benzothiazoles confirm that groups like -NO₂ significantly lower the LUMO energy, which can impact the kinetics of cycloaddition reactions. mdpi.com
The synthesis of multifunctionalized benzothiazoles often starts with precursors like 6-nitro- or 6-amino-1,3-benzothiazole, from which the 6-azido derivative is prepared via diazotization followed by substitution with sodium azide. rsc.orgrsc.org This synthetic route allows for the introduction of various functional groups at other positions, particularly at the C-2 position, prior to the formation of the azide.
Common strategies for creating multifunctional derivatives include:
Condensation Reactions: Reacting 2-aminothiophenols with various substituted aldehydes or carboxylic acids to build the benzothiazole core with desired C-2 substituents. nih.gov
C-H Functionalization: Direct functionalization of the benzothiazole core, although challenging due to the electron-poor nature of the ring, can be achieved using modern organometallic methods like C-H borylation on related heterocycles. nih.gov
Nucleophilic Aromatic Substitution: On activated benzothiazole rings, nucleophilic substitution can introduce functionalities at various positions.
These methods have been used to create benzothiazole derivatives bearing additional pharmacophores, fluorescent tags, or reactive handles for further conjugation, leading to compounds with potential applications as anticancer agents or molecular probes. researchgate.net
Development of Polymeric Structures Incorporating this compound Units
The utility of this compound extends beyond small molecules into the realm of materials science. The azide group is an excellent functional handle for grafting the benzothiazole moiety onto polymer backbones or for use as a monomer in step-growth polymerizations.
The CuAAC click reaction is a powerful tool for polymer modification. Pre-formed polymers containing pendant alkyne groups can be functionalized with this compound to introduce the heterocycle along the side chains. rsc.org This post-polymerization modification strategy allows for precise control over the density of the benzothiazole units. rsc.org
Alternatively, this compound can be used to create novel polymers. By reacting a bifunctional molecule containing the 6-azido-benzothiazole core and a polymerizable group (like a methacrylate), side-chain liquid crystalline polymers have been synthesized. researchgate.net Another approach is the synthesis of polytriazoles, where a monomer containing two azide groups (a "diazide") is reacted with a monomer containing two alkyne groups (a "diyne"). arizona.edu A monomer derived from this compound could serve as a component in such "click polymerizations," leading to thermally stable, conjugated polymers with unique optoelectronic properties derived from the benzothiazole and triazole units. mdpi.comacs.org The synthesis of monomers specifically designed with azide and alkyne functionalities is a key area of research for creating novel cyclic and linear oligomers and polymers via click chemistry. researchgate.netrsc.org
Stereochemical Control in Derivative Synthesis
The introduction of chirality into the derivatives of this compound is a critical aspect of medicinal chemistry and materials science, as the stereochemistry of a molecule can profoundly influence its biological activity and physical properties. While specific studies on the stereochemical control in the derivatization of this compound are not extensively documented, the principles of asymmetric synthesis and stereoselective reactions established for related heterocyclic systems and aryl azides can be applied to design synthetic routes to chiral this compound derivatives. This section will explore potential strategies for achieving stereochemical control, drawing upon analogous reactions and methodologies.
The primary approaches to inducing chirality in the derivatives of this compound would involve either the use of chiral catalysts in reactions that create new stereocenters, the employment of chiral auxiliaries to direct the stereochemical outcome of a reaction, or the diastereoselective transformation of existing chiral centers within a derivatizing agent.
Asymmetric Catalysis in the Annulation of the Benzothiazole Ring
One potential strategy for creating chiral derivatives is through the enantioselective synthesis of fused ring systems where the this compound core is a part of the starting material. Research on related benzothiazole compounds has demonstrated the feasibility of this approach. For instance, the use of chiral catalysts can facilitate the construction of new chiral centers during annulation reactions.
A notable example is the enantioselective synthesis of 4H-pyrimido[2,1-b]benzothiazole derivatives, which can be achieved through a one-pot, three-component reaction. While not involving this compound directly, this methodology highlights the potential for stereocontrol. In a reported synthesis, various 2-aminobenzothiazole (B30445) derivatives react with an aldehyde and a β-ketoester in the presence of a chiral acid catalyst, D-(+)-10-camphorsulphonic acid (CSA), to yield optically active products. The reaction proceeds with good to excellent enantioselectivities, demonstrating that the benzothiazole scaffold is amenable to asymmetric transformations.
| Entry | Aldehyde | 2-Aminobenzothiazole Derivative | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Pyridine-2-aldehyde | 2-Aminobenzothiazole | D-(+)-10-CSA | 82 | 99 |
| 2 | 4-Chlorobenzaldehyde | 2-Aminobenzothiazole | D-(+)-10-CSA | 78 | 95 |
| 3 | 4-Nitrobenzaldehyde | 6-Nitro-2-aminobenzothiazole | D-(+)-10-CSA | 75 | 92 |
This table is based on data from analogous reactions and is intended to be illustrative of the potential for stereochemical control.
This approach could theoretically be adapted for 6-azido-2-aminobenzothiazole, which could then be cyclized in a stereocontrolled manner to introduce chirality. The azido group's electronic properties would need to be considered, as they could influence the reactivity and the stereochemical outcome.
Stereoselective Reactions at the Azido Group
The azido group itself can participate in various stereoselective transformations, offering another avenue for introducing chirality into derivatives of this compound. While direct asymmetric reactions on the azido group of an aryl azide are less common, reactions on adjacent positions that are influenced by the azido group have been reported.
For example, the catalytic asymmetric haloazidation of α,β-unsaturated amides and esters, catalyzed by a chiral iron(II) complex, allows for the regio- and enantioselective introduction of both a halogen and an azide group. This methodology, while not directly applicable to the aromatic azido group of this compound, suggests that the azide functionality can be incorporated into a molecule with high stereocontrol.
A more direct approach could involve the stereoselective reduction of the azido group to a chiral amine. While the reduction of an azide to an amine does not inherently create a stereocenter at the nitrogen atom, subsequent derivatization of the resulting amine could be performed using chiral reagents to yield diastereomeric products that could then be separated.
Another potential strategy involves the [3+2] cycloaddition of the azido group with a chiral alkene, which could proceed with diastereoselectivity. The facial selectivity of the cycloaddition would be influenced by the steric and electronic properties of the chiral alkene, leading to the formation of diastereomeric triazoline products.
Use of Chiral Auxiliaries
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. In the context of this compound, a chiral auxiliary could be attached to a functional group on the benzothiazole ring or to a reactant that will be used to derivatize the core structure.
For instance, if a carboxylic acid derivative of this compound were to be synthesized, it could be coupled with a chiral alcohol or amine to form a diastereomeric ester or amide. Subsequent reactions at a different position on the benzothiazole ring could then proceed with diastereoselectivity, controlled by the chiral auxiliary. After the desired stereocenter is created, the auxiliary can be removed, yielding an enantiomerically enriched product.
Diastereoselective Reactions
If a derivative of this compound already contains a stereocenter, subsequent reactions can be designed to be diastereoselective. The existing chiral center can influence the approach of reagents, leading to the preferential formation of one diastereomer over another.
For example, if a chiral side chain is introduced at the 2-position of the benzothiazole ring, any subsequent modification of the 6-azido group or the benzene (B151609) ring could be subject to stereochemical induction from this chiral side chain. The degree of diastereoselectivity would depend on the proximity of the reacting center to the existing stereocenter and the nature of the transition state of the reaction.
Advanced Spectroscopic Characterization Techniques for Research Purposes
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution.
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of magnetically active nuclei. For a derivative of 6-Azido-1,3-benzothiazole, the ¹H NMR spectrum would reveal the number of different types of protons, their chemical shifts (indicating their electronic environment), and their coupling patterns (providing information about adjacent protons). The ¹³C NMR spectrum would similarly identify the number of non-equivalent carbon atoms.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the molecular structure. researchgate.net
COSY experiments establish correlations between protons that are coupled to each other, typically on adjacent carbon atoms. researchgate.net
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of proton signals to their corresponding carbons. researchgate.net
HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds, which is vital for connecting different fragments of a molecule and confirming the substitution pattern on the benzothiazole (B30560) ring. researchgate.net
Table 1: Hypothetical ¹H and ¹³C NMR Data for a Generic Benzothiazole Derivative
| Position | δ ¹³C (ppm) | δ ¹H (ppm, Multiplicity, J in Hz) |
|---|---|---|
| 2 | 155.0 | 9.1 (s, 1H) |
| 4 | 122.0 | 7.9 (d, J=8.0, 1H) |
| 5 | 125.0 | 7.3 (dd, J=8.0, 2.0, 1H) |
| 6 | 120.0 | - |
| 7 | 127.0 | 7.8 (d, J=2.0, 1H) |
| 8 (C3a) | 135.0 | - |
| 9 (C7a) | 152.0 | - |
Note: This table is illustrative and does not represent actual data for this compound.
Dynamic NMR (DNMR) is employed to study molecular processes that occur on the NMR timescale, such as tautomerism and conformational changes. For this compound, DNMR could potentially investigate the restricted rotation around the C-N bond of the azido (B1232118) group or any conformational isomerism in its derivatives. By recording NMR spectra at various temperatures, it is possible to observe changes in the line shape of the signals, which can be analyzed to determine the thermodynamic and kinetic parameters of the dynamic process. Azido-tetrazole tautomerism is a known phenomenon in heterocyclic chemistry, and DNMR would be a key technique to investigate if such an equilibrium exists for this compound in solution.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. researchgate.net For this compound, the IR spectrum would be expected to show a strong, characteristic absorption band for the asymmetric stretching of the azide (B81097) (N₃) group, typically in the range of 2100-2160 cm⁻¹. Other significant bands would include C-H stretching of the aromatic ring, C=N and C=C stretching vibrations of the benzothiazole core, and various bending vibrations that form a unique "fingerprint" for the molecule.
Raman spectroscopy, which relies on the scattering of light, would also reveal these vibrational modes. Due to different selection rules, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, the symmetric stretch of the azide group, which is often weak in the IR spectrum, might be more prominent in the Raman spectrum.
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Azide (N₃) | Asymmetric stretch | 2100 - 2160 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Benzothiazole Ring | C=N and C=C stretches | 1450 - 1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* transitions. The benzothiazole ring system is a chromophore, and the presence of the azido group as a substituent would influence the position and intensity of the absorption maxima (λmax). The conjugation within the benzothiazole system gives rise to characteristic absorption bands, and the electronic nature of the azido group (electron-withdrawing or -donating) would cause a bathochromic (red) or hypsochromic (blue) shift of these bands.
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. mdpi.com By performing TD-DFT calculations, it is possible to simulate the UV-Vis spectrum of this compound. mdpi.com These theoretical calculations can predict the wavelengths of maximum absorption (λmax), the oscillator strengths (related to the intensity of the absorption), and the nature of the electronic transitions (e.g., identifying the molecular orbitals involved). mdpi.com A strong correlation between the experimentally measured UV-Vis spectrum and the TD-DFT calculated spectrum provides powerful evidence for the correctness of the proposed molecular structure and a deeper understanding of its electronic properties. mdpi.comresearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass of the molecular ion, allowing for the determination of its elemental composition.
Upon ionization in the mass spectrometer, the molecular ion of this compound would undergo fragmentation. A characteristic and often dominant fragmentation pathway for aryl azides is the loss of a molecule of nitrogen (N₂), which has a mass of 28 Da. nih.gov This would result in a prominent peak at M-28 in the mass spectrum. Further fragmentation of the benzothiazole ring would produce additional characteristic ions, helping to confirm the structure of the molecule. The fragmentation of the benzothiazole core itself can lead to ions corresponding to the loss of HCN or sulfur-containing fragments. researchgate.net
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 6-azido-2-methyl-1,3-benzothiazole |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is instrumental in determining the exact molecular structure, including bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the chemical and physical properties of a compound. For novel or complex molecules, X-ray crystallography serves as the definitive method for structural elucidation.
Principles of Single-Crystal X-ray Diffraction
The fundamental principle behind X-ray crystallography involves directing a beam of X-rays onto a single, well-ordered crystal of the substance of interest. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted in specific directions. The resulting diffraction pattern, consisting of a series of spots of varying intensity, is collected on a detector.
Application to Benzothiazole Derivatives
While specific crystallographic data for this compound is not currently available in publicly accessible crystallographic databases, the technique has been widely applied to characterize a variety of other benzothiazole derivatives. These studies provide valuable insights into the typical structural features of this class of compounds. For instance, X-ray diffraction studies on related compounds, such as 6-iodo-2-methyl-1,3-benzothiazole, have revealed nearly planar benzothiazole ring systems.
Hypothetical Crystallographic Data and Interpretation
In the absence of experimental data for this compound, a hypothetical set of crystallographic parameters can be considered to illustrate the type of information that would be obtained from such an analysis. These hypothetical data are based on typical values observed for similar heterocyclic compounds.
Hypothetical Crystal Data for this compound:
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 7.9 |
| c (Å) | 14.2 |
| α (°) | 90 |
| β (°) | 95 |
| γ (°) | 90 |
| Volume (ų) | 950 |
| Z | 4 |
In this hypothetical scenario, the data would suggest a monoclinic crystal system with the space group P2₁/c, which is common for organic molecules. The unit cell parameters (a, b, c, α, β, γ) define the dimensions and angles of the unit cell. The value 'Z' indicates the number of molecules per unit cell, which in this case would be four.
A detailed analysis of the crystal structure would also provide precise bond lengths and angles. For the benzothiazole core, one would expect bond lengths and angles consistent with its aromatic character. The geometry of the azide group and its connectivity to the benzothiazole ring would be of particular interest. Furthermore, the analysis would reveal the packing of the molecules in the crystal lattice, highlighting any significant intermolecular forces that stabilize the solid-state structure. These interactions are critical for understanding properties such as melting point, solubility, and polymorphism.
Until experimental crystallographic data for this compound becomes available, the precise details of its solid-state structure remain a subject for future research.
Applications of 6 Azido 1,3 Benzothiazole in Chemical Methodology and Materials Science Research
Utilization as a Versatile Building Block in Complex Organic Synthesis
The presence of the highly reactive azide (B81097) group makes 6-azido-1,3-benzothiazole a valuable precursor in the synthesis of a wide array of complex organic structures. Its ability to readily undergo various cycloaddition and transformation reactions has positioned it as a key intermediate for chemists seeking to introduce the benzothiazole (B30560) moiety into larger, more intricate molecular frameworks.
Precursor for Nitrogen-Containing Heterocycles
One of the most prominent applications of this compound is in the synthesis of nitrogen-containing heterocycles, particularly 1,2,3-triazoles. The azide-alkyne cycloaddition, a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted triazoles. nih.gov This reaction involves the [3+2] cycloaddition of the azide group of this compound with a terminal alkyne, typically catalyzed by a copper(I) species. nih.gov
The resulting triazolyl-benzothiazole structures are of significant interest due to their potential biological activities and diverse applications. For instance, research has shown that benzothiazole-appended bis-triazole derivatives can be synthesized using a click chemistry approach, starting from a propargylated aminobenzothiazole and various organic azides. beilstein-journals.org This highlights the general utility of the azide-alkyne cycloaddition in creating complex heterocyclic systems containing the benzothiazole core. A similar strategy involves the 1,3-dipolar cycloaddition of an S-propargylated mercaptobenzothiazole with sodium azide and α-halo esters or amides to yield 1,2,3-triazole-based benzothiazole derivatives. nih.gov
These synthetic strategies underscore the potential of this compound as a direct and efficient building block for a variety of triazole-containing heterocycles, thereby streamlining the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |
| Propargylated 2-aminobenzothiazole (B30445) | Isatin azides | Copper sulphate, sodium ascorbate, 80 °C | Benzothiazole-appended bis-triazole derivatives | beilstein-journals.org |
| S-propargyl mercaptobenzothiazole | Sodium azide, α-halo ester/amide | CuSO₄/sodium ascorbate, H₂O/t-BuOH | 1,2,3-triazole-based benzothiazole derivatives | nih.gov |
Scaffold for Multi-Component Reaction Development
While direct examples of this compound in multi-component reactions (MCRs) are not extensively reported, its structure suggests significant potential as a scaffold for such reactions. MCRs are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step, offering high atom economy and efficiency. nih.gov The azide functionality is known to participate in certain MCRs, most notably the Ugi-azide and Passerini-azide reactions.
The Ugi-azide reaction, a four-component reaction, typically involves an aldehyde, an amine, an isocyanide, and hydrazoic acid (or a surrogate like trimethylsilyl (B98337) azide) to produce α-amino tetrazoles. nih.gov Given the presence of the azide group, it is plausible that this compound could serve as the azide component in a modified Ugi reaction. This would enable the direct incorporation of the benzothiazole moiety into a complex, peptide-like scaffold, offering a rapid route to novel compound libraries for drug discovery.
Similarly, the Passerini reaction is a three-component reaction between a carboxylic acid, an aldehyde or ketone, and an isocyanide to form an α-acyloxy amide. wikipedia.org Variations of this reaction that incorporate an azide have been developed. figshare.com The participation of this compound in such a reaction could lead to the synthesis of functionalized amides bearing both the benzothiazole and a triazole (formed from the azide) or a related nitrogen-rich heterocycle.
The development of MCRs utilizing this compound as a key building block would represent a significant advancement in synthetic methodology, providing a streamlined approach to complex benzothiazole-containing molecules.
Development of Fluorogenic Probes and Dyes
The benzothiazole core is a well-known fluorophore, and its derivatives are widely used in the development of fluorescent probes and dyes. ub.edu The introduction of an azide group at the 6-position provides a convenient handle for the development of "click-on" fluorogenic probes, where a significant change in fluorescence is observed upon a specific chemical reaction.
"Click-on" Reactions for Signal Generation
The concept of "click-on" fluorogenic dyes relies on a chemical transformation that converts a non-fluorescent or weakly fluorescent molecule into a highly fluorescent one. researchgate.net The azide-alkyne cycloaddition is an ideal reaction for this purpose. A benzothiazole derivative containing an azide group, such as this compound, can be designed to be non-fluorescent due to quenching effects or a disrupted chromophore.
Upon reaction with a specific alkyne-containing target molecule via a copper-catalyzed or strain-promoted click reaction, a triazole ring is formed. This newly formed triazole ring can extend the π-conjugation of the benzothiazole system, leading to a dramatic increase in fluorescence intensity. researchgate.net This "turn-on" fluorescence response provides a highly sensitive and selective method for detecting the target molecule. Research has demonstrated that a non-fluorescent benzothiazole with an electron-deficient alkyne group at the 2-position can react with azide-containing molecules to form fluorescent adducts. researchgate.net This principle can be reversed, where an azido-benzothiazole reacts with an alkyne to generate a fluorescent signal. The key requirement for this "click-on" property is that the newly formed double bonds within the triazole ring must form a conjugated system with the parent fluorophore. researchgate.net
Photophysical Properties of Benzothiazole-Triazole Conjugates
The conjugation of a triazole ring to a benzothiazole core significantly influences its photophysical properties. The resulting benzothiazole-triazole conjugates often exhibit distinct absorption and emission characteristics compared to the parent benzothiazole. The specific photophysical properties, including absorption maxima (λabs), emission maxima (λem), and fluorescence quantum yields, are dependent on the substitution pattern on both the benzothiazole and triazole rings, as well as the nature of the linker connecting them. mdpi.com
| Compound Type | Excitation Max (nm) | Emission Max (nm) | Key Feature | Reference |
| Benzothiazole-Triazole Adduct (11a) | 285 | 363 | Fluorescent product from "click-on" reaction | researchgate.net |
| Benzothiazole-Triazole Adduct (16) | 297 | 374 | Fluorescent product from "click-on" reaction | researchgate.net |
| Benzothiazolyl-imidazole conjugate (6a) | 470 | Varies with solvent | Aggregation-Induced Emission (AIE) properties | mdpi.com |
| Benzothiazolyl-imidazole conjugate (6b) | 475 | Varies with solvent | Lower polarity, higher emission intensity | mdpi.com |
Exploration in Advanced Materials Research
The unique chemical properties of this compound also make it a valuable component in the design and synthesis of advanced functional materials. The ability of the azide group to participate in efficient "click" reactions allows for the straightforward incorporation of the benzothiazole unit into polymeric structures and onto surfaces.
The benzothiazole moiety itself imparts desirable properties to materials, including thermal stability, and unique optical and electronic characteristics. nih.gov For example, polymers containing benzothiazole have been investigated for applications in polymer light-emitting diodes (PLEDs) due to their fluorescent properties. beilstein-journals.org
By utilizing this compound as a monomer or a functionalizing agent, materials scientists can create a variety of advanced materials. For instance, it can be "clicked" onto a polymer backbone containing alkyne groups to create side-chain functionalized polymers. This approach allows for precise control over the material's properties by varying the density of the benzothiazole units.
Furthermore, this compound can be used to modify surfaces. By reacting it with a surface that has been functionalized with alkyne groups, a benzothiazole-rich surface can be created. Such modified surfaces could have applications in sensors, electronic devices, or as biocompatible coatings. The development of redox-responsive polymers based on benzothiazole-disulfide units, which allow for reversible functionalization, demonstrates the versatility of the benzothiazole core in creating dynamic and responsive materials. wikipedia.org The azide functionality of this compound provides an alternative and highly efficient route for covalent attachment in similar advanced material systems.
Application in Optoelectronic Materials
The development of organic optoelectronic materials, including those for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), relies on the precise tuning of molecular structures to control their electronic and photophysical properties. polyu.edu.hk Benzothiazole and its derivatives are well-regarded in this field due to their strong electron-withdrawing nature, which facilitates the design of donor-acceptor (D-A) type molecules with tailored HOMO/LUMO energy levels and, consequently, desired optical and charge-transport characteristics. polyu.edu.hkresearchgate.net
The 6-azido group in this compound provides a strategic entry point for synthesizing novel benzothiazole-containing materials for optoelectronics. Through the highly efficient CuAAC reaction, the azide can readily react with a diverse range of terminal alkynes to form stable 1,2,3-triazole linkages. nih.gov This "click" reaction allows for the modular assembly of complex molecular structures where the benzothiazole core is coupled with various functional units. For instance, by reacting this compound with alkyne-substituted donor molecules, novel D-A compounds can be synthesized. In these structures, the benzothiazole-triazole unit can act as the electron-accepting moiety. The specific properties of these materials can be fine-tuned by varying the nature of the donor group attached via the triazole bridge.
Research into benzothiazole-fluorene cored molecules has demonstrated their potential as organic semiconducting materials, with their photophysical properties being highly dependent on their molecular structure and intermolecular packing. acs.org The introduction of a triazole ring via a 6-azido precursor can influence these packing characteristics and enhance charge transport properties. Furthermore, the resulting triazole-benzothiazole hybrids have been investigated as promising scaffolds for various applications due to their unique electronic and structural features. nih.govnih.gov
The table below summarizes the key optoelectronic properties of hypothetical triazole-benzothiazole derivatives synthesized from this compound, based on general findings for similar structures.
| Derivative | Donor Moiety | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Emission Wavelength (nm) |
| BTZ-Tz-TPA | Triphenylamine | -5.4 | -2.5 | 2.9 | ~450 (Blue) |
| BTZ-Tz-Cz | Carbazole | -5.6 | -2.6 | 3.0 | ~430 (Deep Blue) |
| BTZ-Tz-Flu | Fluorene (B118485) | -5.8 | -2.7 | 3.1 | ~420 (Violet-Blue) |
Note: The data in this table is illustrative and based on typical values for similar donor-acceptor molecules incorporating benzothiazole and triazole units. Actual values would need to be determined experimentally.
The versatility of the click chemistry approach allows for the creation of a large library of such materials, enabling a systematic investigation of structure-property relationships. This modular strategy is crucial for the rational design of next-generation materials for OLEDs, sensors, and other optoelectronic devices. mdpi.com
Development of New Functional Polymers
The covalent incorporation of specific functional units into a polymer backbone is a powerful strategy for creating materials with tailored properties. Functional polymers have a wide range of applications, including drug delivery, bioimaging, and advanced coatings. scholaris.ca The use of click chemistry has revolutionized the synthesis of such polymers, offering a highly efficient and orthogonal method for post-polymerization modification or for the polymerization process itself. researchgate.netacs.org
This compound can be utilized in two primary ways for the development of new functional polymers. The first approach involves the post-polymerization modification of an alkyne-containing polymer. In this method, a pre-synthesized polymer with pendant alkyne groups is reacted with this compound via CuAAC. This grafts the benzothiazole moiety onto the polymer side chains, imparting the polymer with the specific properties of the benzothiazole unit, such as fluorescence or charge-transport capabilities. This method is particularly advantageous as it allows for the precise control over the degree of functionalization. nih.gov
The second approach is "click polymerization," where this compound can be used as a monomer in a step-growth polymerization with a di-alkyne comonomer. This results in a polymer chain where the benzothiazole and triazole units are integral parts of the backbone. Such polymers are expected to have high thermal stability and well-defined structures. researchgate.netacs.org For example, the reaction of this compound with a di-alkyne containing a fluorene unit could lead to a fully conjugated polymer with interesting optoelectronic properties suitable for use in organic electronics. mdpi.com
The table below outlines the potential properties and applications of functional polymers derived from this compound.
| Polymer Type | Synthesis Method | Benzothiazole Moiety Location | Potential Properties | Potential Applications |
| Poly(alkyne)-g-BTZ | Post-polymerization modification | Pendent side chain | Fluorescence, Metal-ion sensing | Fluorescent sensors, Bioimaging |
| Poly(BTZ-triazole) | Click polymerization | Polymer backbone | High thermal stability, Semiconducting | Organic field-effect transistors (OFETs), OLEDs |
The incorporation of the benzothiazole unit can introduce a range of functionalities. For instance, the inherent fluorescence of some benzothiazole derivatives could be exploited to create fluorescent polymers for sensing or imaging applications. Moreover, the electron-accepting nature of the benzothiazole ring can be utilized to fabricate semiconducting polymers for use in organic electronic devices. The modularity of the click chemistry approach allows for the facile synthesis of a wide variety of such polymers with finely tuned properties.
Future Research Directions and Emerging Trends
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of organic azides, including 6-azido-1,3-benzothiazole, is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. acs.orgresearchgate.net These technologies offer significant advantages in terms of safety, efficiency, and scalability, particularly when dealing with potentially energetic compounds like azides. acs.org The small reactor volumes inherent in flow systems mitigate the risks associated with the accumulation of hazardous intermediates. researchgate.net
Future research will likely focus on the development of fully automated, multi-step flow processes for the synthesis and subsequent modification of this compound. synplechem.com This will enable the rapid and on-demand production of a diverse range of derivatives for screening and application in various fields. The integration of in-line analytical techniques will allow for real-time monitoring and optimization of reaction parameters, leading to higher yields and purities. researchgate.netseqens.com The use of pre-packed capsules containing all the necessary reagents for specific reactions, including azide (B81097) synthesis and subsequent click reactions, is an emerging trend that simplifies and automates the synthetic process. synplechem.com This "plug-and-play" approach is expected to accelerate the discovery of new bioactive molecules and functional materials based on the this compound scaffold.
Advanced Catalyst Development for Selective Transformations
The azide functionality of this compound is a key handle for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov Future research will continue to push the boundaries of catalyst development to achieve even greater selectivity and efficiency in these and other transformations. A significant trend is the development of recoverable and reusable heterogeneous catalysts, which address the issue of copper contamination in the final products, a critical concern for biological applications. mdpi.comnih.gov
Advanced catalytic systems are being explored that utilize solid supports such as polymers or inorganic materials to immobilize the active copper species. mdpi.commdpi.com These solid-supported catalysts not only facilitate easy separation and recycling but can also offer enhanced stability and activity. nih.gov Furthermore, research is expanding to include other transition metals, such as ruthenium and silver, which can catalyze the formation of different triazole regioisomers, thereby expanding the diversity of accessible molecular architectures. wikipedia.org The development of catalysts that can mediate novel transformations of the azide group beyond cycloadditions, such as selective reductions or C-H aminations, is also a promising area of investigation. acs.orgnih.gov
| Catalyst Type | Support Material | Key Advantages | Potential Future Developments |
|---|---|---|---|
| Copper Nanoparticles | Graphene, Polymers | High activity, large surface area | Improved stability and control over particle size |
| Immobilized Copper Complexes | Silica, SBA-15 | Good reusability, low metal leaching | Bifunctional catalysts for tandem reactions |
| Ruthenium Catalysts | Homogeneous complexes | Access to 1,5-disubstituted triazoles | Development of heterogeneous Ru catalysts |
| Silver Catalysts | Homogeneous complexes | Alternative to copper for 1,4-triazoles | Exploration of ligand effects on reactivity |
Expansion of Computational Modeling to Predictive Synthesis and Reactivity
Computational modeling, particularly Density Functional Theory (DFT), is becoming an indispensable tool in modern chemistry for understanding and predicting the behavior of molecules. mdpi.commdpi.com In the context of this compound, DFT studies can provide valuable insights into its electronic structure, stability, and reactivity. researchgate.net Future research will see a significant expansion of these computational methods to move beyond descriptive studies and into the realm of predictive synthesis.
By accurately modeling reaction pathways and transition states, it will be possible to predict the outcome of reactions involving this compound with greater certainty. researchgate.net This predictive power will enable the rational design of new synthetic routes and the optimization of reaction conditions, thereby reducing the need for extensive empirical screening. nih.gov Furthermore, computational modeling will be instrumental in understanding the photophysical properties of fluorescent probes derived from this compound, aiding in the design of next-generation imaging agents with tailored absorption and emission characteristics. semanticscholar.orgresearchgate.net The synergy between computational predictions and experimental validation will accelerate the discovery and development of novel functional molecules based on this versatile scaffold.
Exploration of Novel Reactivity Patterns for the Azide Functionality
While the 1,3-dipolar cycloaddition is the most well-known reaction of organic azides, the azide functional group possesses a rich and diverse reactivity that is yet to be fully exploited. wikipedia.orgat.ua Future research on this compound will undoubtedly delve into these less-explored reaction pathways to unlock new synthetic possibilities. The thermal or photochemical decomposition of azides to generate highly reactive nitrene intermediates offers a powerful method for the formation of new carbon-nitrogen bonds. nih.gov This reactivity can be harnessed for intramolecular cyclizations to create complex heterocyclic systems or for intermolecular reactions such as C-H amination.
Another emerging area is the involvement of azides in radical reactions. rsc.org The azide radical itself is a transient species with unique reactivity that can be exploited in various organic transformations. rsc.org Furthermore, novel base-catalyzed reactions of aryl azides with aldehydes to form amides have been reported, providing a new disconnection approach for amide synthesis that does not rely on traditional amine-carbonyl coupling methods. nih.gov The exploration of these and other unconventional reactivity patterns of the azide group in this compound will open up new avenues for the synthesis of novel compounds with potentially interesting biological or material properties. researchgate.netresearchgate.net
| Reactivity Pattern | Key Intermediates/Conditions | Potential Applications |
|---|---|---|
| [3+2] Cycloaddition | Alkynes, Copper(I) or Ruthenium catalysts | Synthesis of triazole-linked compounds |
| Nitrene Formation | Thermal or photochemical conditions | C-H amination, aziridination, synthesis of fused heterocycles |
| Radical Reactions | Single electron transfer (SET) | Azidation of alkenes and alkynes |
| Staudinger Ligation | Phosphines | Bioconjugation, synthesis of amides |
| Base-catalyzed Amide Synthesis | Aldehydes, strong base | Alternative route to amide bond formation |
Design of Next-Generation Chemical Probes and Building Blocks based on this compound
The benzothiazole (B30560) core is a well-established fluorophore, and its derivatives are widely used in the development of fluorescent probes for biological imaging and sensing applications. researchgate.netnih.govdntb.gov.ua The introduction of an azide group at the 6-position of the benzothiazole ring provides a versatile handle for the attachment of various functionalities through click chemistry and other azide-specific reactions. This makes this compound an ideal building block for the design of next-generation chemical probes with tailored properties. nih.govresearchgate.net
Future research in this area will focus on the development of "turn-on" fluorescent probes that exhibit a significant increase in fluorescence upon binding to a specific analyte or undergoing a particular biological process. nih.gov The modular nature of the synthesis, enabled by the azide group, will allow for the rapid generation of libraries of probes with different recognition elements and photophysical properties. researchgate.netresearchgate.net In addition to fluorescent probes, this compound will continue to be a valuable building block in medicinal chemistry for the synthesis of bioactive molecules. researchgate.net The ability to easily introduce the benzothiazole moiety into larger molecules via the azide handle will facilitate the exploration of new chemical space in the search for novel therapeutic agents.
Q & A
Q. Methodological Example :
- Solvent System : Methanol-water (1:1) for improved solubility and crystallization .
- Catalysts : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective functionalization, as seen in related triazole-benzothiazole hybrids .
What spectroscopic techniques are most effective for characterizing this compound?
Basic
Key techniques include:
- FT-IR : To confirm the azido group (N) via characteristic peaks near 2100 cm .
- NMR : H and C NMR to assign aromatic protons and confirm substitution patterns, as demonstrated for 2-amino-6-methyl-1,3-benzothiazole derivatives .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
Q. Methodological Steps :
Geometry Optimization : Use Gaussian or ORCA software with B3LYP functional.
Vibrational Analysis : Compare computed IR/Raman spectra with experimental data .
Reactivity Descriptors : Calculate electrophilicity index (ω) and molecular electrostatic potential (MEP) to identify reactive sites.
What challenges arise in the crystallographic refinement of this compound derivatives?
Advanced
Azido groups introduce disorder due to rotational flexibility, complicating electron density modeling. SHELXL (via SHELX suite) is robust for refining such structures, leveraging constraints for azido torsion angles . For example, 2-amino-6-methyl-1,3-benzothiazole cocrystals required hydrogen-bonding constraints (O–H···N, N–H···O) to resolve 3D networks .
Q. Key Strategies :
- Disorder Modeling : Split positions for azido groups with occupancy refinement.
- Hydrogen Bonding : Use SHELXPRO to define intermolecular interactions .
How should researchers resolve discrepancies between experimental and computational data in vibrational spectral analysis?
Advanced
Contradictions often arise from solvent effects or anharmonicity in DFT models. For benzothiazole derivatives, recalibrating scaling factors (e.g., 0.961 for B3LYP/6-31G) and including solvent corrections (PCM model) reduced errors in FT-IR frequencies . Cross-validation with Raman spectroscopy and X-ray crystallography (e.g., bond lengths) further resolves ambiguities .
Q. Case Study :
- Observed vs. Calculated IR Peaks : Adjust for solvent polarity (e.g., methanol shifts N stretches by ±10 cm) .
What safety protocols are essential when handling azido-functionalized benzothiazoles?
Basic
Azides are shock-sensitive and require strict precautions:
Q. Regulatory Compliance :
How does the 6-azido substituent affect the stability of 1,3-benzothiazole compared to other groups?
Advanced
Azido groups increase photolability and thermal sensitivity compared to methyl or halide substituents. For example, 6-fluoro-2-azido derivatives exhibit lower thermal decomposition thresholds (T ~150°C) than methyl analogs (T >200°C) . Stability studies using thermogravimetric analysis (TGA) and UV-Vis spectroscopy under controlled light exposure are recommended.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
